molecular formula C5H3BrFIN2 B1378414 4-Amino-2-bromo-5-fluoro-3-iodopyridin CAS No. 1227268-84-9

4-Amino-2-bromo-5-fluoro-3-iodopyridin

Cat. No.: B1378414
CAS No.: 1227268-84-9
M. Wt: 316.9 g/mol
InChI Key: WQEHAFATLVBNQK-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-5-fluoro-3-iodopyridin is a versatile chemical compound with the molecular formula C5H3BrFIN2. This compound is notable for its unique combination of halogen atoms (bromine, fluorine, and iodine) and an amino group attached to a pyridine ring. Its distinct structure makes it valuable in various scientific research fields, including organic synthesis, drug discovery, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-fluoro-3-iodopyridin typically involves multi-step reactions starting from pyridine derivativesFor instance, the iodination of pyridine can be achieved using iodine and a suitable oxidizing agent, while bromination and fluorination can be carried out using bromine and fluorine sources, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-5-fluoro-3-iodopyridin undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-Amino-2-bromo-5-fluoro-3-iodopyridin is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound is used in catalysis and material science for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-5-fluoro-3-iodopyridin involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and amino group can form various interactions, such as hydrogen bonding and halogen bonding, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-bromo-5-fluoro-3-chloropyridin
  • 4-Amino-2-bromo-5-fluoro-3-methylpyridin
  • 4-Amino-2-bromo-5-fluoro-3-nitropyridin

Uniqueness

4-Amino-2-bromo-5-fluoro-3-iodopyridin is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to other halogenated pyridines. The combination of bromine, fluorine, and iodine in a single molecule provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-5-fluoro-3-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFIN2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEHAFATLVBNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281884
Record name 2-Bromo-5-fluoro-3-iodo-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-84-9
Record name 2-Bromo-5-fluoro-3-iodo-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-3-iodo-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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